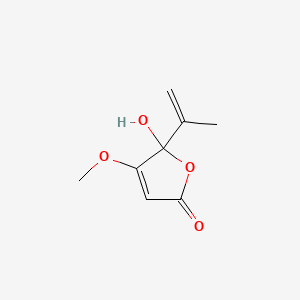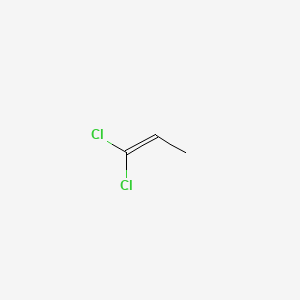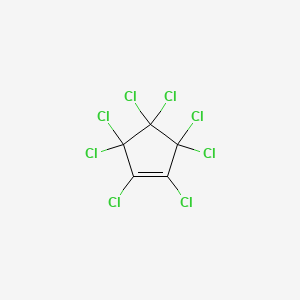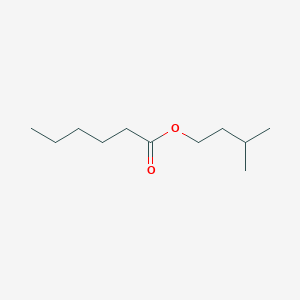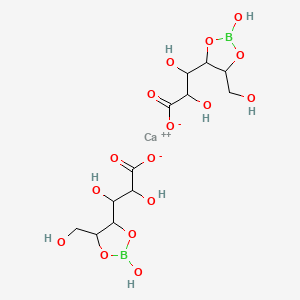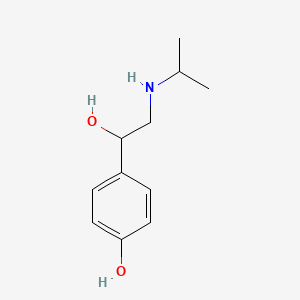
1,3-Dichloropyrene
Descripción general
Descripción
1,3-Dichloropyrene is an organochlorine compound with the molecular formula C16H8Cl2 . It is used mainly in farming as a pesticide, specifically as a preplant fumigant and nematicide .
Molecular Structure Analysis
The molecular structure of 1,3-Dichloropyrene consists of a pyrene core with two chlorine atoms attached at the 1 and 3 positions . The molecular weight of 1,3-Dichloropyrene is 271.141 .Physical And Chemical Properties Analysis
1,3-Dichloropyrene is a colorless liquid with a sweet smell . It is feebly soluble in water and evaporates easily .Aplicaciones Científicas De Investigación
Chiroptical Properties and Photoexcited State Studies
1,3-Dichloropyrene, when connected to two pyrene moieties, exhibits cryptochirality in the ground state and can be deciphered in the photoexcited state through circularly polarized luminescence signals. This has implications for understanding chiroptical properties in chemical compounds (Amako et al., 2015).
Polymerization Catalysts
1,3-Dichlorotetra-n-butyl-distannoxane, containing SnCl bonds, is a novel initiator for atom transfer radical polymerization of styrene, highlighting its role in advanced polymer chemistry and material science (Xu et al., 2007).
Environmental Studies in Soil
1,3-Dichloropropene, a related compound, has been studied for its emission and concentration distribution in soil when applied with subsurface drip irrigation. This research aids in understanding its environmental fate and transport mechanisms (Wang et al., 2000).
Syndiotactic Polystyrene Production
The production of high syndiotacticity polystyrene using dichlorobis(substituted-1,3-diketonato)titanium complexes reveals the application of 1,3-dichloropyrene derivatives in creating advanced polymer materials (Wang et al., 2000).
Groundwater Monitoring and Environmental Safety
Studies on 1,3-dichloropropene in groundwater, in the context of soil fumigants, provide insights into its environmental safety and potential impact on water resources (Terry et al., 2008).
Soil and Environmental Chemistry
Research on the chlorination of pyrene, a compound related to dichloropyrene, in soil components, informs our understanding of environmental chemistry and the behavior of such compounds in natural settings (Sugiyama et al., 1999).
Safety and Hazards
1,3-Dichloropyrene is potentially hazardous. Acute inhalation exposure can cause mucous membrane irritation, chest pain, and breathing difficulties . Chronic exposure may result in skin sensitization and damage to the nasal mucosa and urinary bladder . It is also classified as a probable human carcinogen .
Direcciones Futuras
Regulations have been put in place to mitigate the potential acute risk and lifetime cancer risk from 1,3-Dichloropyrene to non-occupational bystanders . These regulations, which went into effect on January 1, 2024, also aim to reduce the emissions of 1,3-Dichloropyrene as a volatile organic compound .
Propiedades
IUPAC Name |
1,3-dichloropyrene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8Cl2/c17-13-8-14(18)12-7-5-10-3-1-2-9-4-6-11(13)16(12)15(9)10/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYLXEWWJLMKRCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C=CC4=C(C=C(C(=C43)C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8Cl2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00237612 | |
| Record name | 1,3-Dichloropyrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00237612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
89315-20-8 | |
| Record name | 1,3-Dichloropyrene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089315208 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Dichloropyrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00237612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






